molecular formula C10H11F3N2O5 B13401188 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione

Cat. No.: B13401188
M. Wt: 296.20 g/mol
InChI Key: VSQQQLOSPVPRAZ-FSDSQADBSA-N
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Description

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione, also known as trifluridine, is a synthetic nucleoside analog. It is primarily used as an antiviral and anticancer agent. Trifluridine is known for its ability to inhibit the replication of viral DNA and has been used in the treatment of herpes simplex virus infections and as a component of combination therapies for certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluridine is synthesized through a multi-step process that involves the introduction of a trifluoromethyl group to a pyrimidine base. The synthesis typically starts with the preparation of 5-trifluoromethyluracil, which is then glycosylated with a protected sugar moiety. The final steps involve deprotection and purification to obtain the desired compound .

Industrial Production Methods

Industrial production of trifluridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Trifluridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of trifluridine with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

Trifluridine has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.

    Biology: Investigated for its effects on DNA replication and repair mechanisms.

    Medicine: Used in the treatment of herpes simplex virus infections and as a component of combination therapies for colorectal cancer.

    Industry: Employed in the development of antiviral and anticancer drugs.

Mechanism of Action

Trifluridine exerts its effects by incorporating into viral DNA during replication, leading to the formation of defective DNA strands. This incorporation inhibits the activity of DNA polymerase, preventing the synthesis of new viral DNA. In cancer therapy, trifluridine interferes with DNA synthesis in rapidly dividing cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifluridine is unique due to its trifluoromethyl group, which enhances its antiviral and anticancer properties. This structural feature allows for better incorporation into DNA and increased potency compared to other nucleoside analogs .

Properties

Molecular Formula

C10H11F3N2O5

Molecular Weight

296.20 g/mol

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6-,7-/m1/s1

InChI Key

VSQQQLOSPVPRAZ-FSDSQADBSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O

Origin of Product

United States

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